

# Application Notes: In Vitro Cell-Based Assays for Remibrutinib

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Compound of Interest					
Compound Name:	Remibrutinib				
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## Introduction

Remibrutinib (LOU064) is a potent and highly selective oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a non-receptor kinase, BTK is a critical signaling mediator in various immune cells, including B cells, mast cells, and basophils.[1][3] Its role in the B-cell receptor (BCR) and Fc receptor (FcεRI, FcγR) signaling pathways makes it a key therapeutic target for autoimmune and inflammatory diseases.[3][4] In conditions like chronic spontaneous urticaria (CSU), BTK is integral to the signaling cascade that leads to mast cell and basophil degranulation and the subsequent release of histamine and other proinflammatory mediators. [5][6]

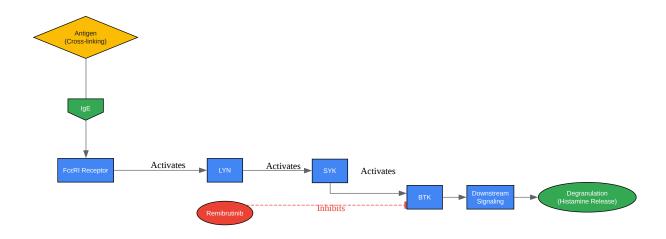
**Remibrutinib** is a covalent inhibitor that binds to the active site of BTK, effectively blocking its activation and downstream signaling.[3][7] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the potency, selectivity, and mechanism of action of **remibrutinib** and other BTK inhibitors.

## Mechanism of Action: BTK Inhibition in Mast Cells

Bruton's tyrosine kinase is a key node in the signaling pathway that governs mast cell degranulation. The process is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcɛRI) on the mast cell surface.[7] This event triggers a phosphorylation cascade involving kinases like LYN and SYK, which in turn activate BTK.[7] Activated BTK



drives the downstream events leading to the release of granules containing histamine and other inflammatory mediators.[4][5] **Remibrutinib** covalently binds to BTK, preventing its activation and interrupting this inflammatory cascade.[7]



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Caption: Remibrutinib inhibits the BTK signaling cascade in mast cells.

## **Quantitative Data Summary**

The potency and selectivity of **remibrutinib** have been quantified across various biochemical and cell-based assays.



Assay Type	Target / Readout	Cell Type <i>l</i> System	IC50 / Kd Value	Reference
Biochemical Kinase Assay	BTK Enzymatic Activity	Cell-Free	1.0 nM	[1]
BTK Enzymatic Activity	Cell-Free	1.3 nM	[2]	
Binding Affinity	BTK Binding	Cell-Free	Kd = 0.63 nM	[5]
TEC Kinase Binding	Cell-Free	Kd = 110 nM	[5]	
BMX Kinase Binding	Cell-Free	Kd = 540 nM	[5]	
Whole Blood Assay	BTK Activity	Rat Whole Blood	23 nM (0.023 μM)	[1]
BTK Binding (1 hr)	Human Whole Blood	21 nM	[8]	
B-Cell Activation	CD69 Expression	Human Blood B- Cells	18 nM	[2][8]
FcyR Signaling Assay	IL-8 Secretion	THP-1 Monocytic Cells	2.5 nM	[2]
Basophil Activation	CD63 Expression	Human Blood Basophils	Near complete inhibition at ≥100 mg (in vivo)	[9]

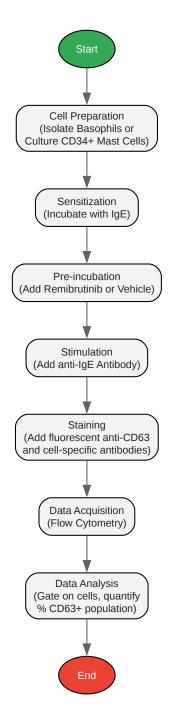
## **Experimental Protocols**

Detailed methodologies for key in vitro assays are provided below. These protocols are designed to assess the functional consequences of BTK inhibition by **remibrutinib** in relevant immune cells.



# Protocol 1: Mast Cell and Basophil Degranulation Assay via Flow Cytometry

This assay quantifies the ability of **remibrutinib** to inhibit IgE-mediated degranulation of mast cells and basophils by measuring the surface expression of CD63, a marker for granule release.[10][11][12]



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Caption: Experimental workflow for the mast cell/basophil degranulation assay.

### Methodology:

### · Cell Preparation:

- Basophils: Isolate basophils from the peripheral blood of healthy donors using standard density gradient centrifugation followed by negative selection.
- Mast Cells: Generate mast cells by culturing CD34+ progenitor cells from healthy donors in appropriate cytokine-supplemented media for several weeks.[10]
- · Sensitization (for Mast Cells):
  - Incubate cultured mast cells with a sensitizing concentration of human IgE for 24-48 hours. Wash cells to remove unbound IgE.
- Inhibitor Pre-incubation:
  - Resuspend cells (basophils or sensitized mast cells) in a suitable buffer (e.g., Tyrode's buffer).
  - Add serial dilutions of remibrutinib (or vehicle control) to the cells and incubate for 30-60 minutes at 37°C.

#### Stimulation:

- Induce degranulation by adding an optimal concentration of a cross-linking agent, such as an anti-IgE antibody. For negative controls, add buffer only. For positive controls, use a known secretagogue (e.g., ionomycin).
- Incubate for 30-60 minutes at 37°C.

#### Staining:

Stop the reaction by placing the cells on ice.



- Add a cocktail of fluorescently-labeled antibodies to identify the cell population and degranulation status. For basophils, this may include anti-CD193 (CCR3) and anti-CD63.
   For mast cells, lineage markers and anti-CD63 are used.[10][12]
- Incubate for 30 minutes on ice in the dark.
- Flow Cytometry:
  - Wash the cells to remove excess antibodies and resuspend them in a suitable sheath fluid.
  - Acquire data on a flow cytometer.
- Data Analysis:
  - Gate on the target cell population (e.g., CD193+ basophils).
  - Quantify the percentage of CD63+ cells within the target gate for each condition.
  - Calculate the percent inhibition of degranulation for each remibrutinib concentration relative to the vehicle control and plot the data to determine the IC50 value.

## **Protocol 2: B-Cell Activation Assay**

This protocol assesses the effect of **remibrutinib** on B-cell activation by measuring the upregulation of the early activation marker CD69 following stimulation of the B-cell receptor (BCR).[2][8]

#### Methodology:

- Cell Preparation:
  - Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. B-cells can be further purified via negative selection if desired.
- Inhibitor Pre-incubation:



- Plate the cells in a 96-well plate.
- Add serial dilutions of **remibrutinib** or vehicle control and incubate for 30-60 minutes at 37°C.

#### Stimulation:

- Activate the B-cells by adding a combination of anti-IgM antibody and Interleukin-4 (IL-4).
  [2]
- Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- · Staining:
  - Harvest the cells and stain with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.
- · Flow Cytometry and Analysis:
  - Acquire and analyze the data as described in Protocol 1, gating on the B-cell population and quantifying the percentage of CD69+ cells.
  - Determine the IC50 value for the inhibition of B-cell activation.

## **Protocol 3: FcyR-Mediated Cytokine Release Assay**

This assay uses the human monocytic cell line THP-1 to evaluate the inhibitory effect of **remibrutinib** on BTK signaling downstream of the activating Fc gamma receptor (FcyR).[2]

## Methodology:

- Plate Coating:
  - Coat a 384-well tissue culture plate with pooled non-specific human IgG and incubate overnight at 4°C to engage FcyRs.[2]
  - Wash the plate to remove unbound IgG.
- Cell Culture and Differentiation:



- Culture THP-1 cells according to standard protocols. Differentiate the cells for several days with a reagent like Vitamin D3 to enhance FcyR expression and signaling.[2]
- Assay Procedure:
  - Dispense serial dilutions of remibrutinib into the IgG-coated wells.
  - Add the differentiated THP-1 cells to each well.
  - Incubate the plate for 24 hours at 37°C.[2]
- Cytokine Measurement:
  - Carefully collect the cell culture supernatant from each well.
  - Measure the concentration of a relevant downstream cytokine, such as Interleukin-8 (IL-8),
    using a suitable immunoassay (e.g., ELISA or a homogeneous immunoassay).[2]
- Data Analysis:
  - Calculate the percent inhibition of IL-8 secretion for each remibrutinib concentration and determine the IC50 value.

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